1H-Pyrazolo[3,4-C]pyridin-5-amine 1H-Pyrazolo[3,4-C]pyridin-5-amine
Brand Name: Vulcanchem
CAS No.: 1049672-75-4
VCID: VC2930968
InChI: InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
SMILES: C1=C2C=NNC2=CN=C1N
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol

1H-Pyrazolo[3,4-C]pyridin-5-amine

CAS No.: 1049672-75-4

Cat. No.: VC2930968

Molecular Formula: C6H6N4

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazolo[3,4-C]pyridin-5-amine - 1049672-75-4

Specification

CAS No. 1049672-75-4
Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
IUPAC Name 1H-pyrazolo[3,4-c]pyridin-5-amine
Standard InChI InChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
Standard InChI Key PWZLBDOEHAFAKW-UHFFFAOYSA-N
SMILES C1=C2C=NNC2=CN=C1N
Canonical SMILES C1=C2C=NNC2=CN=C1N

Introduction

Structural Characteristics and Properties

Chemical Identity

1H-Pyrazolo[3,4-C]pyridin-5-amine (CAS No. 1049672-75-4) is characterized by a bicyclic structure with a molecular formula of C₆H₆N₄ and a molecular weight of 134.14 g/mol . The compound belongs to the broader class of pyrazolopyridines, which are known for their diverse biological activities.

Structural Information

The structural information for 1H-Pyrazolo[3,4-C]pyridin-5-amine can be summarized as follows:

ParameterValue
Molecular FormulaC₆H₆N₄
Molecular Weight134.14 g/mol
SMILES NotationC1=C2C=NNC2=CN=C1N
InChIInChI=1S/C6H6N4/c7-6-1-4-2-9-10-5(4)3-8-6/h1-3H,(H2,7,8)(H,9,10)
InChIKeyPWZLBDOEHAFAKW-UHFFFAOYSA-N

The compound features a fused ring system where a pyrazole ring (five-membered ring with two adjacent nitrogen atoms) shares a bond with a pyridine ring (six-membered aromatic ring with one nitrogen atom). The amino group (-NH₂) is positioned at carbon-5 of the pyridine portion .

Physical Properties

Based on predictive models, the compound exhibits the following collision cross-section values for various ionic forms:

Adductm/zPredicted CCS (Ų)
[M+H]⁺135.06653122.5
[M+Na]⁺157.04847135.5
[M+NH₄]⁺152.09307130.8
[M+K]⁺173.02241131.7
[M-H]⁻133.05197123.4
[M+Na-2H]⁻155.03392129.7
[M]⁺134.05870124.4
[M]⁻134.05980124.4

These values provide important information for analytical identification and characterization of the compound using mass spectrometry techniques .

Synthesis Methods

From Halogenated Precursors

Reaction StepConditionsOutcome
Starting Material5-nitro-1H-pyrazolo[3,4-c]pyridinePrecursor
Reduction10% Pd/C, H₂ (1 atm), MeOH or THF/EtOH, room temperature, 15-16hFormation of amino group
PurificationFiltration, concentration1H-Pyrazolo[3,4-c]pyridin-5-amine

This approach typically yields the target compound in approximately 82-89% yield, as demonstrated with analogous structures .

Alternative Synthetic Pathways

Additional synthetic strategies may involve:

  • Diazotization of appropriate aminopyridine derivatives

  • Formation of intermediates followed by cyclization

  • Rearrangement reactions leading to the formation of the pyrazolo[3,4-c]pyridine core

Chemical Reactivity and Functionalization

Vectorial Functionalization

The 1H-pyrazolo[3,4-c]pyridine scaffold offers multiple sites for chemical modification, making it a versatile building block for medicinal chemistry. Key functionalization positions include:

  • N-1 and N-2: Accessible through protection-group strategies and N-alkylation reactions

  • C-3: Functionalization via borylation followed by Suzuki-Miyaura cross-coupling

  • C-5: The position of the amino group, which can be further modified or introduced through Pd-catalyzed amination

  • C-7: Selective metalation with TMPMgCl·LiCl followed by electrophilic trapping

These diverse functionalization options allow for the systematic exploration of structure-activity relationships and the development of compound libraries.

Tautomerism

Biological Activities and Applications

Role in Medicinal Chemistry

The compound represents an important scaffold in fragment-based drug discovery (FBDD), where its relatively small size, multiple points for diversification, and potential for hydrogen bonding make it valuable for developing lead compounds . The amino group at position 5 offers additional opportunities for derivatization and optimization of pharmacological properties.

Structural Analogs and Comparative Analysis

Related Compounds

Several structural analogs of 1H-Pyrazolo[3,4-c]pyridin-5-amine have been reported in the literature:

  • 1H-Pyrazolo[3,4-b]pyridin-5-amine: Differs in the position of nitrogen atoms in the fused ring system

  • 3-Methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: Features an additional methyl substituent at position 3

  • 3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine: Contains a bromine atom at position 3

  • N,1-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-5-amine: Incorporates isopropyl groups at both the exocyclic amino and ring nitrogen positions

Pyrazolopyridine Isomers

The positional isomerism in pyrazolopyridines significantly influences their properties and reactivities. For 1H-pyrazolo[3,4-b]pyridines, the most common substitution patterns include:

  • 4,6-disubstituted pattern (46.83%)

  • 5-monosubstituted compounds (22.04%)

  • 3,4,5-trisubstituted structures (7.76%)

  • Unsubstituted pyrazolopyridines (3.37%)

Similar trends might exist for pyrazolo[3,4-c]pyridines, though specific distribution data is less well-documented.

Applications in Drug Discovery

Fragment-Based Approach

As noted in recent research, heterocycles like 1H-Pyrazolo[3,4-c]pyridin-5-amine serve as cornerstone fragments in drug discovery due to their prevalence in biologically active compounds . The capacity for selective elaboration along multiple growth vectors makes this compound particularly valuable in the fragment-based approach to drug design.

Structure-Activity Relationship Studies

The systematic modification of the 1H-Pyrazolo[3,4-c]pyridin-5-amine scaffold through various substitution patterns enables detailed structure-activity relationship (SAR) studies. These investigations can reveal:

  • Essential structural features for biological activity

  • Optimal substitution patterns for specific targets

  • Influence of the 5-amino group on binding affinity and selectivity

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